Structural Differentiation: Bis‑Furan Tertiary Alcohol Motif Versus Mono‑Furan and Phenyl Congeners
The target compound incorporates two distinct furan regioisomers (2‑furyl and 3‑furyl) appended to the same hydroxyethyl carbon, generating four hydrogen‑bond acceptor oxygens and a chiral tertiary alcohol center absent in the comparator sets . In the comprehensive 2013 study by Sławiński et al., 4‑substituted pyridine‑3‑sulfonamides bearing single heterocycles (pyrazole, methylpyrazole, triazole) achieved hCA IX KI values of 19.5–48.6 nM [1]. The bis‑furan motif introduces additional vectors for interaction with the lipophilic half of the CA active site, a feature recognized in docking studies of 4‑substituted pyridine‑3‑sulfonamides where selectivity toward hCA IX over hCA II correlated with occupancy of the hydrophobic pocket [2]. Because the target compound carries this bis‑furan moiety at the N‑alkyl position rather than the 4‑position, it offers a complementary geometry for probing the same selectivity determinants .
| Evidence Dimension | Number and type of heterocyclic substituents on the sulfonamide scaffold |
|---|---|
| Target Compound Data | One 2‑furyl ring + one 3‑furyl ring on the same tertiary carbon; 4 H‑bond acceptors from furan oxygens alone |
| Comparator Or Baseline | 4‑Substituted pyridine‑3‑sulfonamides (series 2–20) in Sławiński et al. (2013) bear one heterocycle (e.g., pyrazole, methylpyrazole, triazole) at the 4‑position; representative hCA IX KI = 19.5–48.6 nM for 4‑(1H‑pyrazol‑1‑yl) derivatives [1] |
| Quantified Difference | Qualitative structural differentiation; no direct head‑to‑head CA inhibition data available for the target compound |
| Conditions | Structural comparison based on published synthetic and crystallographic data for pyridine‑3‑sulfonamide CA inhibitors [1][2] |
Why This Matters
Procurement of the target compound enables exploration of a bis‑furan N‑alkyl substitution geometry that is not represented in published pyridine‑3‑sulfonamide CA inhibitor libraries, potentially unlocking novel isoform selectivity profiles.
- [1] Sławiński J, et al. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Eur J Med Chem. 2013; 69: 588-599. View Source
- [2] Sławiński J, et al. 4‑Substituted Pyridine‑3‑Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Int J Mol Sci. 2025; 26(8): 3817. View Source
